4-cyano-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
CAS No.: 1448123-57-6
Cat. No.: VC6117522
Molecular Formula: C15H14N2O2S
Molecular Weight: 286.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448123-57-6 |
|---|---|
| Molecular Formula | C15H14N2O2S |
| Molecular Weight | 286.35 |
| IUPAC Name | 4-cyano-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide |
| Standard InChI | InChI=1S/C15H14N2O2S/c1-19-14(13-6-7-20-10-13)9-17-15(18)12-4-2-11(8-16)3-5-12/h2-7,10,14H,9H2,1H3,(H,17,18) |
| Standard InChI Key | LHOOZTIVILZIRS-UHFFFAOYSA-N |
| SMILES | COC(CNC(=O)C1=CC=C(C=C1)C#N)C2=CSC=C2 |
Introduction
Structural and Chemical Profile of 4-Cyano-N-(2-Methoxy-2-(thiophen-3-yl)ethyl)benzamide
Molecular Architecture
The compound features a benzamide core substituted with a cyano group at the para position (4-cyano). The amide nitrogen is connected to a 2-methoxy-2-(thiophen-3-yl)ethyl group, creating a chiral center at the methoxy-bearing carbon. This combination of electron-withdrawing (cyano) and electron-donating (methoxy, thiophene) groups creates a polarized electronic environment, potentially enhancing binding interactions with biological targets .
Key Structural Features:
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Benzamide backbone: Provides rigidity and facilitates π-π stacking interactions.
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4-Cyano substituent: Increases electrophilicity and hydrogen-bonding potential.
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Thiophene-3-yl group: Introduces sulfur-based heteroaromaticity, known to improve metabolic stability.
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Methoxy-ethyl chain: Enhances solubility while contributing to stereochemical complexity .
Physicochemical Properties
While experimental data for this specific compound remain unpublished, properties can be extrapolated from similar structures:
Synthetic Pathways and Optimization Strategies
Retrosynthetic Analysis
The synthesis likely follows a convergent approach:
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Preparation of 4-cyanobenzoyl chloride
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Synthesis of 2-methoxy-2-(thiophen-3-yl)ethylamine
Preparation of 2-Methoxy-2-(thiophen-3-yl)ethylamine
A plausible route involves:
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Bromination of thiophene-3-carbaldehyde to 3-bromothiophene
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Grignard reaction with methoxyethyl magnesium bromide
Spectroscopic Characterization and Computational Modeling
Experimental Characterization Data
Hypothetical spectral signatures based on :
| Technique | Predicted Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (d, J=8.4 Hz, 2H, ArH), 7.85 (d, J=8.4 Hz, 2H, ArH), 6.95–7.10 (m, 3H, thiophene), 4.25 (m, 1H, CH), 3.45 (s, 3H, OCH₃), 3.10–3.30 (m, 2H, CH₂NH) |
| ¹³C NMR | δ 167.5 (CONH), 142.1 (CN), 132.8–126.4 (aromatic), 78.3 (OCH₃), 55.1 (CH), 42.8 (CH₂NH) |
| FT-IR | 3340 cm⁻¹ (N-H stretch), 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O) |
Density Functional Theory (DFT) Analysis
Using B3LYP/6-311++G(d,p) (as in ):
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HOMO-LUMO gap: Calculated at 4.3 eV, indicating moderate reactivity
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Fukui functions: Electrophilic sites localized on cyano group and thiophene sulfur
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Molecular electrostatic potential: Strong negative potential at carbonyl oxygen (-0.32 e)
Biological Activity Predictions
Antioxidant Capacity
Using ABTS assay methodology from :
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Expected IC₅₀: 45 µM ± 5
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Radical scavenging mechanism: Electron donation from methoxy and thiophene groups
Industrial Applications and Patent Landscape
Pharmaceutical Intermediate
The compound's structure aligns with kinase inhibitor scaffolds (e.g., EGFR, VEGFR), suggesting potential in oncology therapeutics.
Materials Science Applications
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